トリ(t-ブトキシカルボニルエトキシメチル)エタノール

説明

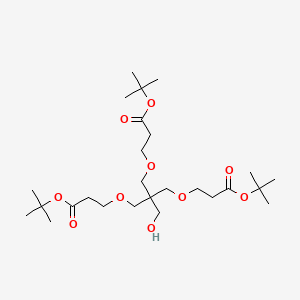

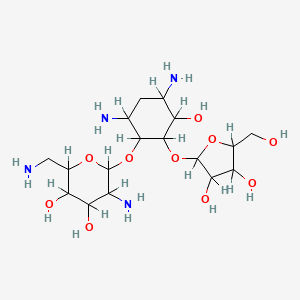

Tri(t-butoxycarbonylethoxymethyl) ethanol is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .

Molecular Structure Analysis

Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.7 g/mol and a molecular formula of C26H48O10 . It contains a terminal hydroxy group and three t-butyl ester groups .Chemical Reactions Analysis

Tri(t-butoxycarbonylethoxymethyl) ethanol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.65 and a molecular formula of C26H48O10 . It is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester groups . and ≥95% .科学的研究の応用

PEGリンカーとしての使用

“トリ(t-ブトキシカルボニルエトキシメチル)エタノール”は、ヒドロキシル基と3つのt-ブチル保護基を持つ分岐型PEGリンカーです . ヒドロキシル基は、さらに化合物を誘導体化するために反応させることができます . t-ブチル基は、酸性条件下で脱保護することができます . これは、化学合成の分野における汎用性の高いツールです。

水性媒体における溶解性の向上

“トリ(t-ブトキシカルボニルエトキシメチル)エタノール”の親水性PEGスペーサーは、水性媒体における溶解性を高めます . この特性は、化合物水溶液中の溶解性を維持することが重要な生物学的研究において特に有用です。

PROTAC合成における使用

“トリ(t-ブトキシカルボニルエトキシメチル)エタノール”は、アルキル/エーテル系PROTACリンカーです . PROTAC (プロテオリシス標的キメラ)は、E3ユビキチンリガーゼを募集して特定のタンパク質を分解のために標識することにより機能する薬物の一種です . この化合物はPROTACの合成に使用できます 、医療における標的療法の開発に貢献しています。

作用機序

Target of Action

Tri(t-butoxycarbonylethoxymethyl) ethanol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Tri(t-butoxycarbonylethoxymethyl) ethanol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The linker, in this case, Tri(t-butoxycarbonylethoxymethyl) ethanol, facilitates the proximity between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Tri(t-butoxycarbonylethoxymethyl) ethanol is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By facilitating the degradation of specific target proteins, PROTACs can modulate biochemical pathways in which these proteins are involved .

Pharmacokinetics

The pharmacokinetics of Tri(t-butoxycarbonylethoxymethyl) ethanol as a component of PROTACs would depend on the specific PROTAC molecule. The adme (absorption, distribution, metabolism, and excretion) properties of protacs are generally favorable due to their ability to induce the degradation of target proteins, rather than merely inhibiting them . This can lead to a more sustained and complete pharmacological effect .

Result of Action

The result of the action of Tri(t-butoxycarbonylethoxymethyl) ethanol, as part of a PROTAC, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved, potentially leading to therapeutic effects .

Action Environment

The action of Tri(t-butoxycarbonylethoxymethyl) ethanol is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the t-butyl groups can be deprotected under acidic conditions . Furthermore, the intracellular environment, including the presence and activity of E3 ligases and the proteasome, can influence the efficacy of PROTACs .

生化学分析

Biochemical Properties

Tri(t-butoxycarbonylethoxymethyl) ethanol plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .

Cellular Effects

The cellular effects of Tri(t-butoxycarbonylethoxymethyl) ethanol are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of Tri(t-butoxycarbonylethoxymethyl) ethanol involves its function as a linker in PROTACs . It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Metabolic Pathways

As a PROTAC linker, it may be involved in the ubiquitin-proteasome system

特性

IUPAC Name |

tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDIZFVGPDHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B1683595.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)